molecular formula C11H17N3O3S B1405619 Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate CAS No. 1427460-19-2

Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B1405619
CAS No.: 1427460-19-2
M. Wt: 271.34 g/mol
InChI Key: FURVHBZCHKMODH-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines a thiazole ring with a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dimethylmorpholine with thiazole derivatives under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives .

Scientific Research Applications

Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and morpholine-containing molecules. Examples include:

Uniqueness

Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-6-4-14(5-7(2)17-6)11-13-9(12)8(18-11)10(15)16-3/h6-7H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURVHBZCHKMODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=C(S2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 2
Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 3
Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 4
Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 5
Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 6
Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate

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